

Benzylloxycarbonyl-PEG4-NHS ester chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl oxy carbonyl-PEG4-NHS ester*

Cat. No.: *B15601687*

[Get Quote](#)

An In-depth Technical Guide to Benzylloxycarbonyl-PEG4-NHS Ester: Chemical Properties and Applications

For researchers, scientists, and professionals in drug development, understanding the chemical properties of crosslinking reagents is paramount for successful bioconjugation. Benzylloxycarbonyl-PEG4-NHS ester (Cbz-PEG4-NHS ester) is a versatile heterobifunctional crosslinker widely used in biochemistry and pharmaceutical development. This guide provides a comprehensive overview of its chemical properties, reactivity, and detailed protocols for its application.

Core Chemical Properties

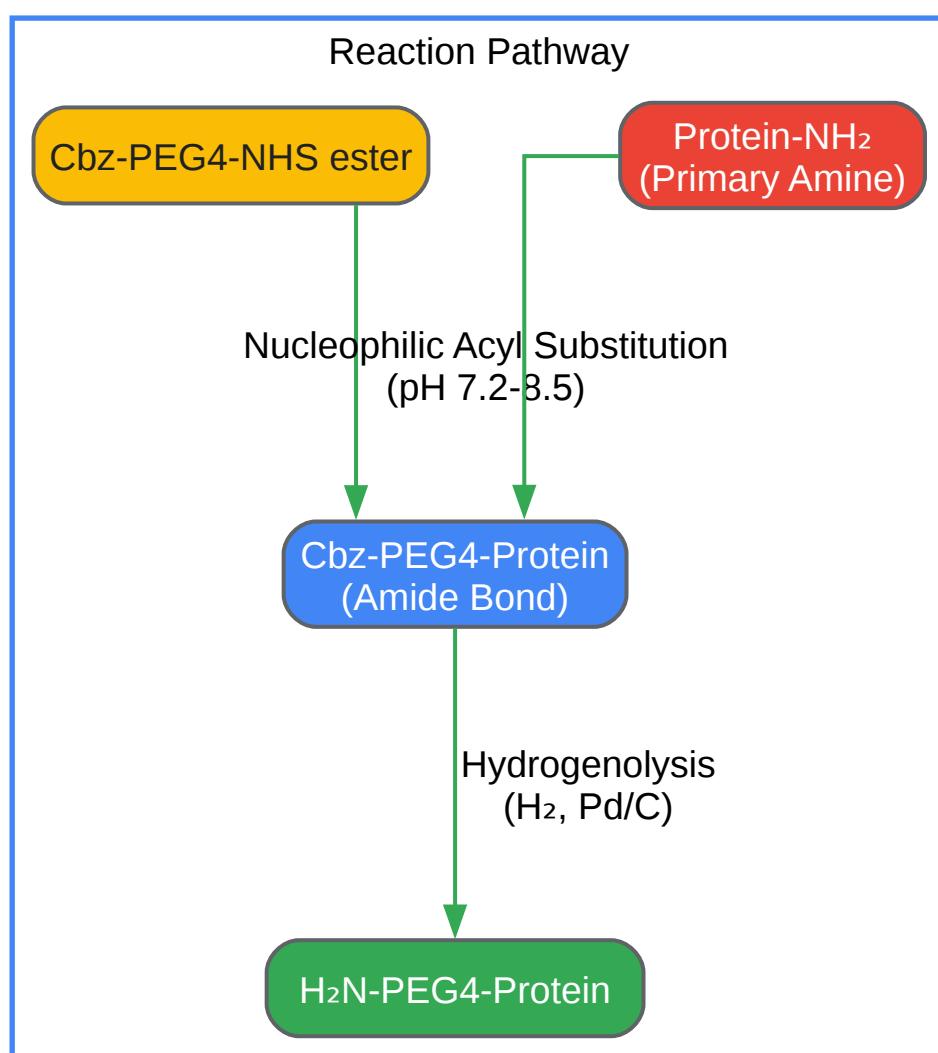
Benzylloxycarbonyl-PEG4-NHS ester is a molecule featuring three key components: a Benzylloxycarbonyl (Cbz or Z) protecting group, a hydrophilic tetra-ethylene glycol (PEG4) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This structure allows for the conjugation of the PEG spacer to primary amines, with the Cbz group providing a stable protecting group that can be removed under specific conditions.^{[1][2][3]} The hydrophilic PEG spacer enhances the water solubility of the molecule it is attached to, which can reduce aggregation of labeled proteins in solution.^{[4][5][6]}

Quantitative data for Cbz-PEG4-NHS ester is summarized in the table below.

Property	Value	Citations
Chemical Formula	C ₂₃ H ₃₁ NO ₁₀	[3]
Molecular Weight	481.5 g/mol	[3]
CAS Number	2639395-44-9	[3]
Purity	Typically ≥98%	[3]
Storage	-20°C, desiccated	[3] [7]
Solubility	DMSO, DMF, DCM, Methylene chloride	[4] [6] [7]

Reactivity and Mechanism of Action

The utility of Cbz-PEG4-NHS ester stems from its two primary functional groups: the NHS ester and the Cbz group.


NHS Ester Reactivity

The N-hydroxysuccinimide ester is a highly efficient functional group for labeling biomolecules that contain primary amines (-NH₂), such as the N-terminus of proteins or the side chains of lysine residues.[\[8\]](#)[\[9\]](#) The reaction, a nucleophilic acyl substitution, proceeds readily in aqueous solutions at a slightly alkaline pH (typically 7.2-8.5).[\[10\]](#)[\[11\]](#) Under these conditions, the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct.[\[12\]](#)

It is crucial to use non-amine-containing buffers like phosphate-buffered saline (PBS), borate, or carbonate buffers, as primary amine buffers (e.g., Tris or glycine) will compete for reaction with the NHS ester.[\[13\]](#)[\[14\]](#) The primary competing reaction is the hydrolysis of the NHS ester, which increases with pH.[\[11\]](#) Therefore, reactions are often performed with a molar excess of the NHS ester reagent to ensure efficient labeling, especially with dilute protein solutions.[\[13\]](#)[\[14\]](#)

Cbz Protecting Group

The Benzyloxycarbonyl (Cbz) group is a popular and robust protecting group for amines.^[7] It is stable under mildly acidic and basic conditions.^[7] The primary method for removing the Cbz group is through hydrogenolysis, typically using a palladium catalyst (e.g., palladium on carbon) and a hydrogen source.^{[1][2][3][7]} This cleavage method is orthogonal to many other protecting groups used in peptide synthesis, providing strategic flexibility in complex multi-step reactions.^[7]

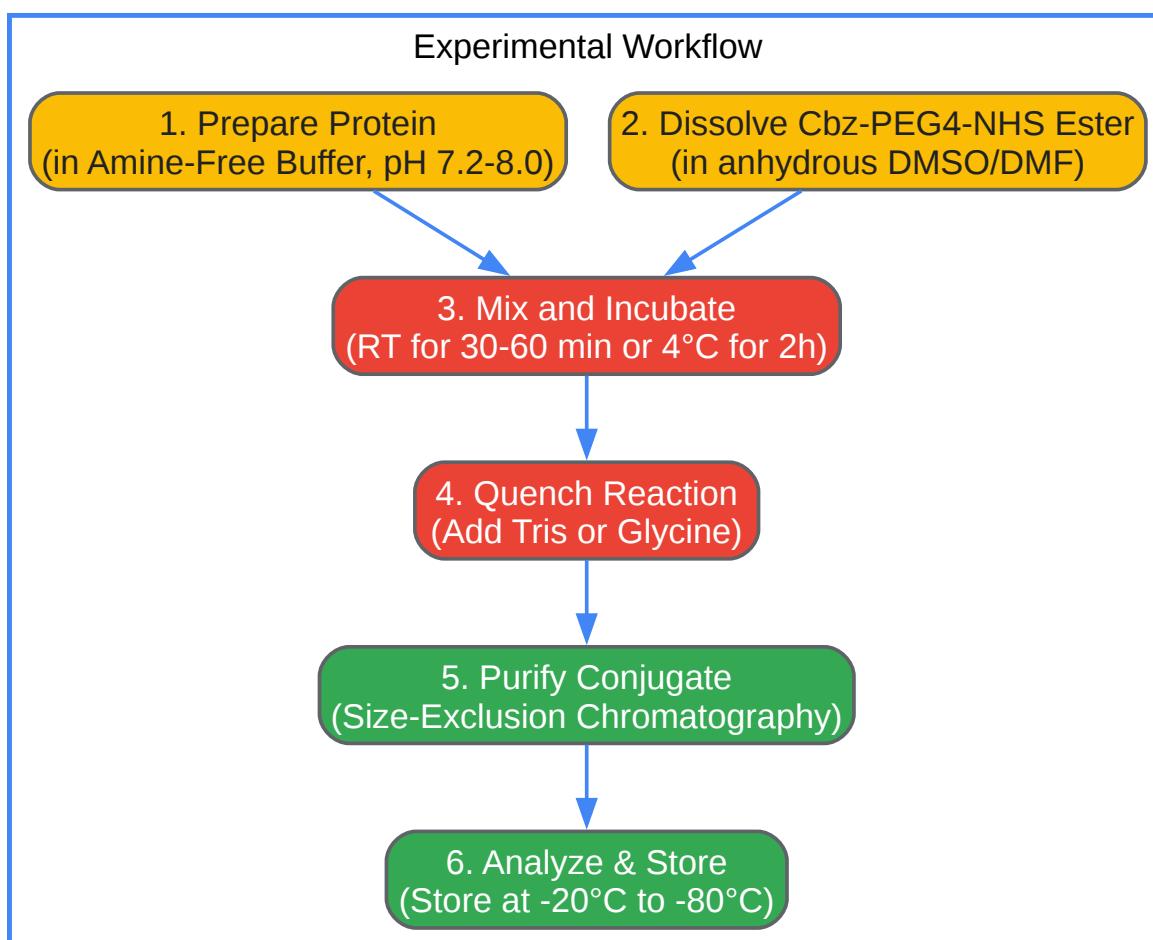
[Click to download full resolution via product page](#)

Figure 1: Reaction pathway of Cbz-PEG4-NHS ester.

Experimental Protocols

The following is a generalized protocol for the labeling of proteins with Cbz-PEG4-NHS ester. The optimal conditions, such as the molar excess of the reagent, may need to be determined empirically for specific applications.

Materials Required


- Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0).[14]
- Cbz-PEG4-NHS ester reagent.
- Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[14][15]
- Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or glycine).[13][14]
- Purification column (e.g., size-exclusion chromatography/desalting column).[8]

Protein Labeling Procedure

- Preparation: Ensure the protein sample is in an appropriate amine-free buffer. If the buffer contains primary amines like Tris or glycine, the protein must be dialyzed against a suitable buffer such as PBS.[14]
- Reagent Preparation: Immediately before use, allow the vial of Cbz-PEG4-NHS ester to equilibrate to room temperature to prevent moisture condensation.[9][14] Prepare a stock solution (e.g., 10 mM) of the reagent in anhydrous DMSO or DMF.[13][14] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[14]
- Conjugation: Add a calculated molar excess of the Cbz-PEG4-NHS ester solution to the protein solution while gently stirring. A 10- to 50-fold molar excess is common, with more dilute protein solutions requiring a higher excess.[13] The final concentration of the organic solvent (DMSO or DMF) should generally not exceed 10% of the total reaction volume.[14]
- Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[14] Protect from light if working with light-sensitive molecules.[16]
- Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[13] Incubate for an additional 5-15 minutes at room temperature.[13] The primary

amines in the quenching buffer will react with any excess NHS ester.

- Purification: Remove unreacted Cbz-PEG4-NHS ester and the NHS byproduct from the labeled protein conjugate using a desalting column, size-exclusion chromatography, or dialysis.[8][14]
- Storage: Store the purified protein conjugate at 4°C for short-term use or at -20°C to -80°C for long-term storage.[17]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Benzyloxy carbonyl-PEG4-NHS ester_2639395-44-9_新研博美 [xinyanbm.com]
- 3. Benzyloxy carbonyl-PEG4-NHS ester, 2639395-44-9 | BroadPharm [broadpharm.com]
- 4. endo-BCN-PEG4-NHS ester, 2252422-32-3 | BroadPharm [broadpharm.com]
- 5. Methyltetrazine-PEG4-NHS ester, 1802907-92-1 | BroadPharm [broadpharm.com]
- 6. m-PEG4-NHS ester, 622405-78-1 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. glenresearch.com [glenresearch.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. bocsci.com [bocsci.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - AE [thermofisher.com]
- 12. glenresearch.com [glenresearch.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. broadpharm.com [broadpharm.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. biotium.com [biotium.com]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
- To cite this document: BenchChem. [Benzylcarbonyl-PEG4-NHS ester chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601687#benzylcarbonyl-peg4-nhs-ester-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com